molecular formula C18H20N4O3 B2883256 1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide CAS No. 1251609-81-0

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide

カタログ番号 B2883256
CAS番号: 1251609-81-0
分子量: 340.383
InChIキー: ZSBUTPIQYGYMOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring which is a common structure in many pharmaceutical compounds . The compound also contains a pyridazine ring, which is a less common heterocyclic aromatic ring, but is found in some pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups including an amide group, a benzoyl group, and a pyridazine ring. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group can influence the compound’s solubility in water .

科学的研究の応用

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those structurally related to "1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide," have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Compounds substituting benzamide with bulky moieties have shown substantial increases in anti-AChE activity. For example, a specific piperidine derivative demonstrated an affinity 18,000 times greater for AChE than butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibitors

Research into piperidine-4-carboxamide derivatives has led to the discovery of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) which are signaling molecules that contribute to various physiological processes. This work identified critical functional groups essential for high potency and selectivity, highlighting the therapeutic potential of these compounds in treating diseases modulated by sEH activity (Thalji et al., 2013).

CGRP Receptor Inhibitor Synthesis

The development of calcitonin gene-related peptide (CGRP) receptor antagonists involves complex, stereoselective synthesis processes. A study focused on the economical synthesis of a potent CGRP receptor antagonist, showcasing the synthesis's scalability and the comparative advantages of different routes to the chiral amino ester subunit, crucial for the final drug substance (Cann et al., 2012).

Antimicrobial and Antipsychotic Agents

Piperidine and its derivatives have been explored for their potential as antimicrobial and antipsychotic agents. Synthesis and evaluation of heterocyclic carboxamides, for instance, have led to compounds exhibiting potent in vivo activities comparable to existing antipsychotics, with lower side effects predictive of extrapyramidal symptoms (Norman et al., 1996).

Skeletal Muscle Sodium Channel Blockers

Research into tocainide analogs has uncovered potent skeletal muscle sodium channel blockers. These analogs, through conformational restriction, have shown a marked increase in both potency and use-dependent block, suggesting their utility in developing antimyotonic agents (Catalano et al., 2008).

特性

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBUTPIQYGYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。